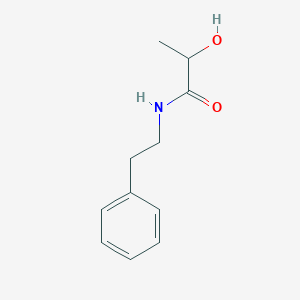

2-Hydroxy-n-(2-phenylethyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)11(14)12-8-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMSTTRLGCCACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-21-3 | |

| Record name | NSC11080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Stereochemical Impact on the Research of 2 Hydroxy N 2 Phenylethyl Propanamide

Identification and Characterization of Stereoisomers of 2-Hydroxy-n-(2-phenylethyl)propanamide

The core structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This results in two possible enantiomers: (R)-2-Hydroxy-n-(2-phenylethyl)propanamide and (S)-2-Hydroxy-n-(2-phenylethyl)propanamide.

Determination of Absolute and Relative Configurations (e.g., X-ray Crystallography)

The definitive determination of the absolute and relative configurations of stereoisomers is critical for understanding their structure-activity relationships. For complex molecules incorporating the this compound framework, single-crystal X-ray analysis has been the definitive method. nih.govnih.gov

Researchers successfully determined the absolute configurations of various stereoisomers of the complex analog N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. nih.gov For instance, the absolute configurations of isomers designated as (-)-cis-1a and (-)-trans-1g were unequivocally established through X-ray analysis. nih.gov This crystallographic data provided a foundational understanding of the precise three-dimensional arrangement of the atoms, confirming the (R) or (S) configuration at the 2-position of the phenylethyl group, which was essential for correlating specific spatial arrangements with biological outcomes. nih.govnih.gov

| Compound Isomer | Method | Determined Absolute Configuration | Reference |

|---|---|---|---|

| (3R,4S,2'R)-(-)-cis-1a | X-ray Analysis | 3R, 4S, 2'R | nih.gov |

| (3R,4R,2'S)-(-)-trans-1g | X-ray Analysis | 3R, 4R, 2'S | nih.gov |

| (2S,3S,4R)-1d | X-ray Analysis | 2S, 3S, 4R | nih.gov |

Stereochemical Influences on Molecular Conformation and Receptor Recognition

Studies on N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide isomers revealed that stereochemistry profoundly affects binding affinity and selectivity for the µ-opioid receptor. nih.gov For example, isomers with the (3R,4S) configuration on the piperidine (B6355638) ring showed high affinity, and this was further modulated by the stereocenter on the phenylethyl group. nih.gov The isomers (3R,4S,2'R)-(-)-cis-1a and (3R,4S,2'S)-(+)-cis-1b both demonstrated the highest receptor affinity and selectivity for the µ-opioid receptor. nih.gov This indicates that while the core piperidine structure is crucial for initial recognition, the specific (R) or (S) configuration of the 2-hydroxy-phenylethyl moiety fine-tunes the interaction, leading to optimal binding. These results suggest that the precise orientation of the hydroxyl group is critical for forming key interactions, likely hydrogen bonds, within the receptor site. nih.gov

Enantiomeric and Diastereomeric Differences in Biological Interactions

The differences in receptor binding conferred by stereochemistry translate directly into dramatic differences in biological activity. The various stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide exhibit extreme stereodifferences in their analgesic potency. nih.govnih.gov

Pharmacological testing revealed that the analgesic activity of the isomers varied by several orders of magnitude. The most potent isomers were found to be thousands of times more potent than morphine, while their corresponding enantiomers (antipodes) were the least potent of all isomers tested. nih.gov Specifically, the (3R,4S,2'S)-(+)-cis isomer was approximately 13,100 times more potent than morphine, whereas its antipode was one of the least active. nih.gov A strong linear correlation was observed between the analgesic potencies (ED50 values) and the receptor binding affinities (Ki values), confirming that the observed analgesic effects are mediated by these specific receptor interactions. nih.gov Research concluded that the S configuration at the 2-carbon of the phenylethyl group is particularly beneficial for analgesic potency. nih.gov

| Isomer | Absolute Configuration | Analgesic Activity (ED₅₀ mg/kg) | Potency Relative to Morphine | Reference |

|---|---|---|---|---|

| (+)-cis-1b | 3R,4S,2'S | 0.00106 | ~13,100x | nih.gov |

| (-)-cis-1a | 3R,4S,2'R | 0.00465 | ~2,990x | nih.gov |

| (-)-cis-1c | 3S,4R,2'R | Least Potent | N/A | nih.gov |

| (+)-cis-1d | 3S,4R,2'S | Least Potent | N/A | nih.gov |

Structure Activity Relationships Sar of 2 Hydroxy N 2 Phenylethyl Propanamide and Its Derivatives

Elucidation of Key Pharmacophoric Elements in 2-Hydroxy-n-(2-phenylethyl)propanamide

The fundamental structure of this compound comprises several key pharmacophoric elements that are believed to be essential for its biological activity. These include the phenylethyl group, the propanamide backbone, and the hydroxyl group. The spatial arrangement and electronic properties of these features are critical for interaction with biological targets.

The Aromatic Ring: The phenyl group is a crucial component, likely involved in hydrophobic or π-π stacking interactions within a receptor binding pocket. Its presence is a common feature in many biologically active compounds, contributing to target affinity.

The Ethyl Linker: The two-carbon chain connecting the phenyl ring to the amide nitrogen provides optimal spacing and conformational flexibility, allowing the aromatic ring to orient itself correctly for binding.

The Amide Moiety: The propanamide portion of the molecule is a key structural feature, with the carbonyl oxygen and the amide nitrogen having the potential to act as hydrogen bond acceptors and donors, respectively. This facilitates anchoring the molecule within the active site of a target protein.

The Hydroxyl Group: The hydroxyl group on the propanamide backbone introduces a polar functional group capable of forming significant hydrogen bonds with receptor residues. mdpi.comnih.gov This can greatly enhance binding affinity and specificity.

The stereochemistry of the molecule, particularly at the carbon bearing the hydroxyl group, is also expected to be a critical determinant of biological activity. In related, more complex molecules like the fentanyl analogue ohmefentanyl, stereoisomerism dramatically influences analgesic potency and receptor affinity. nih.gov

Systematic Modification of the Propanamide Backbone and its SAR Implications

Systematic modifications of the propanamide backbone of this compound can provide significant insights into its SAR. Alterations to the length of the alkyl chain, substitution at the α-carbon, and changes to the amide group itself can all have profound effects on biological activity.

In studies of related propanamide-containing compounds, such as TRPV1 antagonists, modifications to the propanamide "B-region" have been shown to be critical. For instance, the replacement of the α-methyl group with larger substituents like dimethyl or cyclopropyl (B3062369) groups resulted in a dramatic loss of receptor activity. This suggests that the α-methyl group may be involved in a specific stereospecific interaction within a hydrophobic pocket of the target receptor.

Furthermore, reversing the amide bond to create N-acyl α-methyl benzylamine (B48309) analogues also significantly impacts activity. While a direct reversal can lead to a marked loss of potency, extending the carbon chain in these reversed amides can sometimes recover or even enhance activity, indicating the importance of the precise spatial arrangement of the hydrogen bond donor and acceptor groups.

Table 1: SAR Implications of Propanamide Backbone Modifications (Inferred from Analogues)

| Modification | Predicted Effect on Activity | Rationale |

| Chain Length Variation | Decrease | Altered distance between key pharmacophoric elements. |

| α-Methyl Substitution | Decrease | Steric hindrance in the binding pocket. |

| Amide N-Alkylation | Variable | May increase lipophilicity but could disrupt hydrogen bonding. |

| Amide Bond Reversal | Decrease | Alters the geometry of hydrogen bond donors and acceptors. |

Impact of Phenylethyl Substitutions on Biological Activity

Modifications to the phenylethyl moiety of this compound are predicted to have a significant impact on its biological activity, primarily by altering its hydrophobic and electronic properties. The nature and position of substituents on the phenyl ring can influence binding affinity and selectivity for a target receptor.

In the context of electrophilic aromatic substitution, the electronic properties of substituents dictate their directing effects and can alter the reactivity of the aromatic ring. researchgate.netmdpi.commdpi.com Similarly, in ligand-receptor interactions, electron-donating or electron-withdrawing groups on the phenyl ring of the phenylethyl group can modulate the strength of π-π or cation-π interactions.

Studies on related structures have shown that the introduction of various substituents on the phenyl ring can lead to a range of biological activities. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it determines the spatial orientation of the functional group and its ability to interact with specific amino acid residues in the binding pocket.

Table 2: Predicted Impact of Phenyl Substitutions on Biological Activity

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Para | Electron-withdrawing (e.g., -NO2, -CN) | Potentially decrease | Alters electronic properties, may not be favorable for binding. |

| Para | Electron-donating (e.g., -OCH3, -CH3) | Potentially increase | May enhance hydrophobic or electronic interactions. |

| Ortho | Bulky group | Likely decrease | Steric hindrance preventing optimal binding. |

| Meta | Halogen (e.g., -F, -Cl) | Variable | Can alter lipophilicity and electronic distribution. |

Role of the Hydroxyl Group in Ligand-Target Interactions

The hydroxyl group on the propanamide backbone is a pivotal functional group that can significantly influence the binding of this compound to its biological target. Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of strong and specific interactions with amino acid residues in a receptor's active site. mdpi.comnih.gov

The hydroxyl group can also influence the molecule's conformational preferences through the formation of intramolecular hydrogen bonds. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. The presence and orientation of the hydroxyl group are therefore critical determinants of both the binding affinity and selectivity of the compound.

In related fentanyl analogues, the presence and stereochemistry of a hydroxyl group on the phenylethyl moiety have been shown to be critical for potent analgesic activity, highlighting the importance of this functional group in mediating interactions with the opioid receptor. nih.gov

Comparative SAR Studies with Related Amide Analogues (e.g., Fentanyl analogues, Cytisine (B100878) derivatives)

Comparing the SAR of this compound with other amide-containing bioactive molecules provides a broader context for understanding its potential biological activity.

Fentanyl Analogues: Fentanyl and its analogues are potent synthetic opioids that share the N-phenylethylpiperidine core, which is structurally related to the N-phenylethylpropanamide of the target molecule. SAR studies on fentanyl have revealed that the propanamide group is crucial for its activity. Replacing the propanilido group with other acyl groups can significantly alter potency. The N-phenylethyl group is also a key feature, with modifications to the phenyl ring or the ethyl linker affecting receptor affinity and selectivity.

Cytisine Derivatives: Cytisine is a natural alkaloid with a rigid tetracyclic structure containing a pyridone ring and a secondary amine. It is a partial agonist at nicotinic acetylcholine (B1216132) receptors. N-acylation of cytisine has been explored to modulate its biological activity. The introduction of an amide functionality at the secondary amine can alter the compound's interaction with the receptor, with the nature of the acyl group influencing potency and selectivity. Halogenation at the C-3 position of the pyridone ring in cytisine has been shown to significantly increase affinity for α4β2 nicotinic receptors. While structurally more constrained than this compound, the SAR of N-acyl cytisine derivatives underscores the importance of the amide moiety in mediating receptor interactions.

These comparative studies highlight a common theme: the amide linkage and associated lipophilic groups are critical determinants of biological activity across different classes of neurologically active compounds.

Conformational Preferences and Bioactive Conformations of this compound Analogues

The biological activity of a flexible molecule like this compound is intrinsically linked to its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, upon binding to its target. Understanding the conformational preferences of this molecule and its analogues is therefore essential for rational drug design.

The rotatable bonds in the propanamide backbone and the phenylethyl side chain allow the molecule to exist in a multitude of conformations in solution. However, only a subset of these conformations is likely to be energetically favorable for binding to a receptor. The bioactive conformation may not necessarily be the lowest energy conformation in solution but must be accessible without a significant energetic penalty.

The presence of the hydroxyl group can play a role in restricting the conformational freedom of the molecule through intramolecular hydrogen bonding, potentially pre-organizing it into a conformation that is more amenable to binding. Computational modeling and spectroscopic techniques, such as NMR, can be employed to study the conformational landscape of such molecules and to identify low-energy conformers that may represent the bioactive conformation. By synthesizing and testing conformationally restricted analogues, it is possible to probe the spatial requirements of the receptor and gain further insight into the bioactive conformation.

Molecular Interactions and Mechanisms of Action of 2 Hydroxy N 2 Phenylethyl Propanamide

Characterization of Ligand-Receptor Binding Modes

Allosteric Modulation and Binding Site Domains

Further experimental research is required to elucidate the potential molecular interactions and mechanisms of action of 2-Hydroxy-n-(2-phenylethyl)propanamide.

Downstream Cellular Signaling Pathways Modulated by this compound Analogues (e.g., modulation of adenylyl cyclase activity)

Current research has not extensively elucidated the direct modulatory effects of this compound or its close analogues on specific downstream cellular signaling pathways such as the adenylyl cyclase cascade. Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that influences a myriad of cellular functions. The modulation of adenylyl cyclase activity can lead to significant changes in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, regulating processes like metabolism, gene transcription, and cell growth.

While direct evidence linking this compound analogues to adenylyl cyclase modulation is not presently available in scientific literature, the broader class of N-phenylethyl-substituted compounds has been investigated in various contexts of cellular signaling. However, specific data on their interaction with adenylyl cyclase remains a gap in the current body of research. Future studies are warranted to explore whether this class of compounds can influence the adenylyl cyclase/cAMP signaling pathway and the potential downstream consequences of such interactions in different cellular systems.

Biological Responses Observed in In Vitro Systems (e.g., cytostatic effects in relevant cell lines, antiarrhythmic activity)

Analogues of this compound have been the subject of in vitro studies to determine their biological activities, particularly focusing on their potential as cytostatic and antiarrhythmic agents.

Cytostatic Effects in Relevant Cell Lines

A number of studies have demonstrated that structural analogues, particularly substituted 2-hydroxy-N-(arylalkyl)benzamides and phenylacetamide derivatives, exhibit significant cytostatic and cytotoxic effects against various human cancer cell lines.

One study investigated a series of variously substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activity. Several of these compounds showed potent activity, with IC50 values in the single-digit micromolar range against multiple human cancer cell lines. One of the most effective compounds identified was N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, which was shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. This induction of apoptosis was confirmed by an increase in apoptotic markers, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP).

Another area of related research has focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. These compounds have demonstrated notable cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.gov In one study, compounds with a nitro moiety exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b and 2c in this series were the most active against the PC3 cell line. nih.govnih.gov

Further research into phenylacetamide derivatives has shown their effectiveness in triggering apoptosis in cancer cells through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase 3 activity. nih.gov One derivative, in particular, demonstrated a very low IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. nih.gov

The following table summarizes the in vitro cytostatic effects of some analogues of this compound:

| Compound/Analogue Class | Cell Line | Observed Effect | IC50 Value |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Antiproliferative and cytotoxic activity | Single-digit micromolar range |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (melanoma) | Reduced proliferation and induced apoptosis | Not specified |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | Cytotoxic activity | - |

| Compound 2b | PC3 (prostate carcinoma) | Cytotoxic activity | 52 μM nih.govnih.gov |

| Compound 2c | PC3 (prostate carcinoma) | Cytotoxic activity | 80 μM nih.govnih.gov |

| Compound 2c | MCF-7 (breast cancer) | Cytotoxic activity | 100 μM nih.govnih.gov |

| Phenylacetamide derivatives | MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma) | Cytotoxic activity | 0.6±0.08 μM (for derivative 3d) nih.gov |

| Phenylacetamide derivatives 3c and 3d | MCF-7 (breast cancer) | Significant cytotoxic effects | 0.7±0.08 μM and 0.7±0.4 μM, respectively nih.gov |

Antiarrhythmic Activity

The potential for antiarrhythmic activity has been explored in compounds structurally related to this compound, such as benzamide (B126) derivatives. One such study focused on N-(piperidylalkyl)trifluoroethoxybenzamides, which were evaluated for oral antiarrhythmic activity. The most potent of these compounds were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. A key finding from this research was that the antiarrhythmic activity is significantly influenced by the basicity of the amine nitrogen and the nature of the linkage between the heterocyclic ring and the amide nitrogen. This line of research led to the development of flecainide (B1672765) acetate, a compound that was selected for clinical trials as an antiarrhythmic agent.

It is important to note that these compounds are not direct analogues of this compound, but their study provides insight into the antiarrhythmic potential of the broader class of benzamide and related amide structures. Further in vitro electrophysiological studies on this compound and its closer analogues would be necessary to determine if they possess similar antiarrhythmic properties.

Exploration of Analogues and Derivatives Bearing the 2 Hydroxy N 2 Phenylethyl Propanamide Motif

Classification and Structural Diversification of Analogues

The structural framework of 2-hydroxy-n-(2-phenylethyl)propanamide has been integrated into several classes of compounds, leading to a diverse array of analogues with varied and potent pharmacological effects. These classes include fentanyl-related compounds, chromene-based derivatives, cytisine-derived compounds, and other amide analogues.

Fentanyl-Class Analogues and their Structural Divergence

The this compound motif is a key feature in certain potent fentanyl analogues. Fentanyl, a synthetic opioid, is known for its strong analgesic properties. uwaterloo.ca The introduction of a hydroxyl group on the phenethyl moiety, as seen in ohmefentanyl (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide), significantly impacts its interaction with opioid receptors. nih.gov

The structure of fentanyl has been extensively modified to explore structure-activity relationships (SAR). wikipedia.orgiiab.me These modifications include substitutions on the piperidine (B6355638) ring, the phenethyl group, the aniline (B41778) ring, and replacement of the N-propionyl group. iiab.me In the case of ohmefentanyl, the presence of three chiral centers leads to eight possible stereoisomers, each exhibiting different analgesic potencies and receptor binding affinities. nih.gov Specifically, the 3R,4S configuration at the piperidine ring and the S configuration at the 2-carbon of the phenylethyl group have been shown to be advantageous for analgesic activity. nih.gov

Structural divergence within this class is broad, with over 1400 fentanyl analogues described in scientific literature. wikipedia.orgiiab.me These variations can lead to profound differences in pharmacological effects, including potency and efficacy. wikipedia.org The modification of the N-phenethyl substituent by incorporating it into a tetrahydronaphthyl ring system, for instance, creates conformationally restrained analogues with specific stereochemical properties. nih.gov

| Compound Name | Key Structural Features | Reference |

|---|---|---|

| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | uwaterloo.ca |

| Ohmefentanyl | N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | nih.gov |

| cis/trans-N-(3-methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide | Conformationally restrained N-phenethyl substituent | nih.gov |

Chromene-Based Derivatives and their Pharmacological Profiles

Chromene, or benzopyran, is a heterocyclic compound found in many natural products and serves as a scaffold for various biologically active molecules. semanticscholar.orgbenthamscience.comresearchgate.net Derivatives of chromene have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. semanticscholar.orgbenthamscience.comresearchgate.netresearchgate.net The incorporation of the this compound motif into the chromene structure can lead to novel compounds with unique pharmacological profiles.

The synthesis of chromene derivatives often involves multi-component reactions, allowing for significant structural diversity. ekb.egnih.govmdpi.com Structure-activity relationship (SAR) studies of chromene derivatives have revealed that substitutions at various positions on the chromene ring system can significantly influence their biological effects. benthamscience.comnih.gov For example, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group can be crucial for cytotoxic activity. benthamscience.comnih.gov Furthermore, electron-donating groups at the 7th position may enhance pharmacological activity. benthamscience.comnih.gov

Some chromene derivatives have been investigated for their potential as anti-Alzheimer's agents by targeting enzymes like BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov For instance, a series of imino-2H-chromene derivatives showed inhibitory activity against these enzymes, with specific substitutions influencing potency. nih.gov

| Activity | Key Structural Features/Observations | Reference |

|---|---|---|

| Anticancer | 4-aryl, 3-cyano, and 2-amino groups are often important for activity. | benthamscience.comnih.gov |

| Anti-inflammatory | Wide-ranging activity observed across various derivatives. | semanticscholar.orgresearchgate.net |

| Antimicrobial | Activity against various bacterial and fungal strains. | mdpi.combac-lac.gc.ca |

| Anti-Alzheimer's | Inhibition of BACE1, AChE, and BuChE. | nih.gov |

Cytisine-Derived Compounds and Related Aminoalcohols

Cytisine (B100878) is a natural alkaloid that acts as a partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been used in smoking cessation. researchgate.netresearchgate.netnih.gov Its rigid tricyclic structure makes it an attractive template for the synthesis of new derivatives with potential therapeutic applications. researchgate.net Modifications of the cytisine molecule, including the introduction of aminoalcohol functionalities, can lead to compounds with altered selectivity and activity at nAChRs. nih.gov

The synthesis of cytisine derivatives often involves aminomethylation of other natural products like 7-hydroxyisoflavones, creating hybrid molecules. researchgate.net SAR studies on cytisine have primarily focused on modifications at the alicyclic nitrogen (position 3) and positions 9 and 11 of the pyridone ring. nih.gov For example, 10-substituted cytisine analogs have shown high selectivity for the α4β2 nAChR subtype. nih.gov

Other Amide Analogues (e.g., N,N-dimethylpropanamide, 2,2-dimethylpropanamide derivatives)

The propanamide moiety itself is a versatile functional group that can be modified to generate a wide range of analogues. For instance, N,N-dimethylpropanamide and 2,2-dimethylpropanamide derivatives represent structural variations of the core amide structure. These modifications can influence the compound's physicochemical properties and biological activity.

For example, a series of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives have been investigated as TRPV1 antagonists, with modifications to the propanamide "B-region" significantly impacting receptor activity. researchgate.net Specifically, α,α'-disubstituted analogues like dimethyl and cyclopropyl (B3062369) amides showed a dramatic loss in activity compared to the α-methyl propanamide, highlighting the importance of this specific structural feature. researchgate.net

Comparative Biological Profiling of this compound Analogues

The biological profiling of analogues bearing the this compound motif is essential for understanding their structure-activity relationships (SAR). drugdesign.org SAR analyses aim to convert observations from biological testing into informative relationships between molecular structure and activity. drugdesign.org

For fentanyl-class analogues, comparative studies have shown that stereochemistry plays a critical role in their analgesic potency and receptor binding affinity. nih.gov The different stereoisomers of ohmefentanyl, for example, exhibit a wide range of activities, underscoring the importance of a specific three-dimensional arrangement for optimal interaction with opioid receptors. nih.gov

In the context of chromene derivatives, comparative profiling has identified key structural features necessary for various pharmacological activities. For instance, in a series of imino-2H-chromene derivatives, a fluorobenzyl moiety was found to be most potent for BACE1 inhibition, while a benzyl (B1604629) pendant was optimal for AChE and BuChE inhibition. nih.gov

Systematic modifications and subsequent biological evaluation are crucial for elucidating these SARs. This involves synthesizing a series of related compounds where one part of the molecule is systematically changed, and then comparing their biological activities to identify which structural features are responsible for the observed effects. nih.gov

Rational Design and Synthesis of Next-Generation Analogues

The insights gained from SAR studies are fundamental to the rational design of new, more potent, and selective analogues. nih.gov By understanding which molecular features are critical for a desired biological effect, chemists can design novel compounds with improved properties. nih.gov

The synthesis of these next-generation analogues often employs modern synthetic methodologies to efficiently create diverse libraries of compounds for biological screening. For instance, one-pot, multi-component reactions are frequently used for the synthesis of complex heterocyclic systems like chromenes. researchgate.net

The development of novel indole-3-propanamide derivatives as antioxidants is an example of rational design. nih.gov Based on the known antioxidant properties of indole (B1671886) derivatives, a series of new compounds were synthesized and evaluated, leading to the identification of potent inhibitors of superoxide (B77818) anion and lipid peroxidation. nih.gov Similarly, the design of novel quinoxaline (B1680401) derivatives as antiproliferative agents has been guided by in silico docking studies to predict their binding to target proteins. nih.gov

Future efforts in this area will likely involve a combination of computational modeling, synthetic chemistry, and biological evaluation to design and develop next-generation analogues of this compound with enhanced therapeutic potential.

Advanced Research Methodologies Applied to 2 Hydroxy N 2 Phenylethyl Propanamide Studies

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural confirmation and analysis of "2-Hydroxy-n-(2-phenylethyl)propanamide". Various spectroscopic methods provide unique insights into the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For "this compound", the 1H NMR spectrum would be expected to show distinct signals corresponding to the protons in different chemical environments. For instance, the protons of the ethyl group, the phenylethyl group, and the hydroxyl group would each produce unique resonances. The splitting patterns of these signals, governed by spin-spin coupling, would provide further information about the connectivity of the atoms.

Similarly, 13C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of their neighboring atoms. For the related compound "N,N-Diethyl-2-hydroxy-2-phenylpropanamide", some 13C NMR data is available, which can serve as a reference for the expected chemical shifts in "this compound". spectrabase.com

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH3 | ~1.1 | Doublet |

| CH (on propanamide) | ~4.0 | Quartet |

| CH2 (ethyl) | ~2.8 | Triplet |

| CH2 (phenyl) | ~3.5 | Triplet |

| Aromatic CH | ~7.2-7.4 | Multiplet |

| NH | ~6.5 | Broad Singlet |

Note: This is a predicted table based on general principles of NMR spectroscopy and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. In the analysis of "this compound", mass spectrometry would confirm the molecular formula C11H15NO2.

While experimental mass spectra for the target compound are not widely published, predicted data is available. PubChemLite provides predicted collision cross section (CCS) values for various adducts of "this compound", which is a parameter derived from ion mobility mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.11756 | 144.1 |

| [M+Na]+ | 216.09950 | 149.1 |

| [M-H]- | 192.10300 | 145.9 |

| [M+NH4]+ | 211.14410 | 162.3 |

| [M+K]+ | 232.07344 | 147.1 |

| [M+H-H2O]+ | 176.10754 | 137.8 |

| [M+HCOO]- | 238.10848 | 166.2 |

Data sourced from PubChemLite, calculated using CCSbase.

For comparison, the mass spectrum of a related compound, "N,N-Diethyl-2-hydroxy-2-phenylpropanamide", shows an exact mass of 221.141579 g/mol , corresponding to its molecular formula C13H19NO2. spectrabase.com The fragmentation pattern in the mass spectrum would provide valuable structural information, revealing characteristic losses of functional groups.

Infrared (IR) and Terahertz (THz) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), amide (N-H and C=O), and phenyl groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm-1) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1630-1680 |

| N-H (amide II) | Bending | 1550-1640 |

This table is based on established IR correlation charts and data for similar compounds like N-phenylpropanamide. researchgate.netpearson.com

X-ray Crystallography and Structural Elucidation

Although a crystal structure for "this compound" itself is not reported in the searched literature, X-ray analysis has been successfully applied to more complex derivatives. For example, the absolute configurations of stereoisomers of "N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide" were determined by X-ray crystallography. nih.gov This demonstrates the feasibility of using this technique to resolve the stereochemistry and solid-state conformation of related compounds. Such an analysis for "this compound" would be invaluable for understanding its structure-activity relationships.

In Vitro Pharmacological Assay Systems

To investigate the potential biological activity of "this compound", various in vitro pharmacological assays can be employed. These assays are crucial for determining the compound's affinity and selectivity for specific biological targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction of a ligand with a receptor. giffordbioscience.com These assays are considered the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com

In the context of "this compound", these assays could be used to screen for its binding to a wide range of receptors, ion channels, and transporters. The basic principle involves competing the unlabeled test compound ("this compound") with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

Studies on the structurally related but more complex compound, "N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide" (a potent opioid analgesic), have utilized radioligand binding assays to determine its affinity and selectivity for opioid receptors. nih.gov For instance, competitive binding assays with radioligands such as [3H]DAMGO were used to assess the affinity for the µ-opioid receptor. nih.gov Such assays would be instrumental in characterizing the pharmacological profile of "this compound".

Table 4: Types of Radioligand Binding Assays giffordbioscience.com

| Assay Type | Purpose | Key Parameters Determined |

|---|---|---|

| Competitive Binding | To determine the relative affinity of a test compound for a receptor. | IC50, Ki |

| Saturation Binding | To determine the density of receptors in a tissue and the affinity of the radioligand. | Bmax, Kd |

Enzymatic Activity Assays

Enzymatic activity assays are crucial for determining the inhibitory or modulatory effects of compounds like this compound on specific enzyme targets. These assays are typically conducted kinetically, measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

A common method involves monitoring the release of a chromogenic or fluorogenic product from a synthetic substrate over time. For instance, in assays for dipeptidyl peptidases (DPPs) or fibroblast activation protein (FAP), enzyme activities can be determined by measuring the initial velocities of p-nitroanilide (pNA) release from a substrate. nih.gov This is monitored spectrophotometrically, often at a wavelength of 405 nm. nih.gov The assays are performed under controlled conditions, including a final volume, a specific temperature (e.g., 37°C), and a defined time period. nih.gov

To evaluate a compound's effect, it is typically dissolved in a solvent like DMSO, diluted, and pre-incubated with the enzyme for a set period (e.g., 15 minutes) before the reaction is initiated by adding the substrate. nih.gov The concentration of the substrate is often chosen to be around its Michaelis constant (Km) value to ensure sensitive detection of inhibition. nih.gov

In addition to colorimetric methods, fluorescence-based assays offer high sensitivity and real-time monitoring capabilities. researchgate.net These assays use substrates that release a fluorescent molecule upon enzymatic cleavage, providing a direct measure of enzyme activity. researchgate.netmdpi.com Such methods are essential tools for high-throughput screening (HTS) to identify and characterize enzyme inhibitors. researchgate.net

Table 1: Example Parameters for a Kinetic Enzymatic Assay

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Assay Type | Method used to measure enzyme activity. | Kinetic, Chromogenic | nih.gov |

| Detection Wavelength | The wavelength at which the product (pNA) is measured. | 405 nm | nih.gov |

| Temperature | The constant temperature at which the assay is performed. | 37° C | nih.gov |

| Pre-incubation Time | Time the inhibitor is incubated with the enzyme before adding the substrate. | 15 minutes | nih.gov |

| Assay Buffer | Solution providing a stable pH and ionic environment for the enzyme. | 50 mM Tris pH 7.4 with 100 mmol/l NaCl | nih.gov |

| Solvent for Compound | Solvent used to dissolve and dilute the test compound. | DMSO (final assay concentration ≤5% v/v) | nih.gov |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable in modern drug discovery and chemical research for predicting and analyzing the behavior of molecules like this compound at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking would be used to predict its binding mode and affinity within the active site of a target protein. nih.gov

The process requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or approximated using homology modeling. nih.govresearchgate.net The docking software then samples a vast number of possible conformations and orientations of the ligand within the binding site. nih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. nih.gov The results are ranked, and the top-scoring poses represent the most likely binding modes. Analysis of these poses reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stabilizing the complex. researchgate.net

Molecular Dynamics (MD) simulations provide detailed insight into the dynamic behavior of molecular systems over time. mdpi.com Following molecular docking, MD simulations can be performed on the predicted this compound-protein complex to assess its stability and refine the binding pose. nih.gov

An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com This allows researchers to observe the conformational changes in both the ligand and the protein, providing a more realistic representation of the binding event than a static docked pose. mdpi.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the structural stability of the complex. nih.govmdpi.com Stable binding is often characterized by low RMSD fluctuations throughout the simulation. mdpi.com These simulations can validate docking results and reveal critical interactions that are maintained over time. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a target could be generated based on the structure of known active ligands like this compound or from the ligand-protein complex itself. nih.gov The model consists of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Once a validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov In this process, large chemical databases containing millions of compounds are computationally filtered to identify molecules that match the pharmacophore model. nih.gov The resulting "hits" have a higher probability of being active against the target of interest and can be prioritized for further computational analysis (like docking) and subsequent experimental testing. nih.gov

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) are commonly used to study molecules similar in structure to this compound. jst.org.in

These calculations can provide a highly accurate, optimized molecular geometry, including precise bond lengths and angles. jst.org.in A key output is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. jst.org.in Furthermore, DFT calculations can determine various electronic structure descriptors, such as chemical potential, global hardness and softness, and electrophilicity indices, which help in understanding the molecule's reactive nature and potential interaction sites. jst.org.in

Table 2: Parameters Obtainable from Quantum Chemical Calculations (DFT)

| Parameter | Description | Reference |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | jst.org.in |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | jst.org.in |

| Global Reactivity Descriptors | Properties such as chemical potential, hardness, softness, and electrophilicity index that describe the overall reactivity of the molecule. | jst.org.in |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, used to characterize stationary points on the potential energy surface. | jst.org.in |

Future Perspectives and Emerging Research Avenues for 2 Hydroxy N 2 Phenylethyl Propanamide

Identification of Novel Biological Targets and Therapeutic Applications

The exploration of novel biological targets for 2-Hydroxy-n-(2-phenylethyl)propanamide is a crucial step in uncovering its therapeutic potential. The chemical structure, featuring a hydroxyl group, an amide linkage, and a phenylethyl moiety, suggests possible interactions with a range of biological macromolecules. Future research will likely focus on identifying specific receptors, enzymes, or ion channels that this compound can modulate.

Potential Therapeutic Areas:

Neurological Disorders: The phenylethylamine scaffold is present in many centrally acting agents. mdpi.com This suggests that this compound could have applications in treating conditions like neuropathic pain, epilepsy, or neurodegenerative diseases.

Inflammatory Conditions: Amide-containing compounds have been investigated for their anti-inflammatory properties. Further studies could explore the potential of this compound to modulate inflammatory pathways.

Oncology: The role of amide compounds in cancer therapy is an active area of research. Investigating the effects of this compound on cancer cell proliferation, apoptosis, and signaling pathways could reveal novel anticancer applications.

Strategies for Target Identification:

| Strategy | Description | Potential Application for this compound |

| Affinity Chromatography | Immobilized compound is used to capture interacting proteins from cell lysates. | Identification of specific binding partners in neuronal or cancer cell lines. |

| Chemical Proteomics | Use of chemical probes to identify protein targets in a cellular context. | Mapping the interactome of the compound to elucidate its mechanism of action. |

| Computational Docking | In silico screening of the compound against libraries of known protein structures. | Predicting potential binding sites and prioritizing biological targets for experimental validation. |

Development of Advanced Synthetic Strategies for Complex Analogues

The development of advanced synthetic methodologies is essential for creating complex analogues of this compound. These analogues will be instrumental in establishing structure-activity relationships (SAR) and optimizing the compound's pharmacological properties.

Recent advancements in amide bond formation are moving away from traditional coupling reagents, which often have poor atom economy, towards more sustainable and efficient catalytic methods. semanticscholar.orgresearchgate.net The synthesis of analogues could involve modifications at three key positions: the propanamide backbone, the phenylethyl moiety, and the hydroxyl group.

Potential Modifications and Synthetic Approaches:

| Modification Site | Potential Modification | Advanced Synthetic Strategy |

| Propanamide Backbone | Introduction of stereocenters, cyclization, or replacement with bioisosteres. | Asymmetric catalysis to control stereochemistry; ring-closing metathesis for cyclized analogues. |

| Phenylethyl Moiety | Substitution on the aromatic ring, replacement with other aromatic or heterocyclic systems. | Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for facile diversification of the aryl group. |

| Hydroxyl Group | Esterification, etherification, or replacement with other functional groups (e.g., fluorine, amino group). | Selective enzymatic transformations for controlled modification; development of novel fluorination or amination reagents. |

The creation of a diverse library of analogues will be critical for fine-tuning the compound's affinity, selectivity, and pharmacokinetic profile.

Integration of Multi-Omics and High-Throughput Screening in Research

The integration of multi-omics and high-throughput screening (HTS) represents a powerful approach to accelerate the discovery and development of this compound and its analogues.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large compound libraries against specific biological targets or cellular models. nih.gov For this compound, HTS could be employed to:

Identify initial hit compounds with desired biological activity.

Screen a library of analogues to determine structure-activity relationships.

Assess the compound's effects on a wide range of cellular processes.

The use of GPU-based platforms can significantly speed up the screening process, particularly for in silico approaches like molecular docking. researchgate.netnih.gov

Multi-Omics Approaches:

Multi-omics involves the comprehensive analysis of different types of biological molecules, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). This integrated approach can provide a holistic understanding of a compound's biological effects. vanderbilt.edumaastrichtuniversity.nl

Potential Applications of Multi-Omics in this compound Research:

| Omics Discipline | Research Question |

| Transcriptomics | How does the compound alter gene expression profiles in target cells? |

| Proteomics | Which protein expression levels or post-translational modifications are affected by the compound? |

| Metabolomics | How does the compound impact cellular metabolism and key metabolic pathways? |

By combining HTS with multi-omics, researchers can gain deep insights into the mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects of this compound.

Challenges and Opportunities in Amide-Based Drug Discovery

The amide bond is a fundamental functional group in a significant number of pharmaceuticals. researchgate.netnih.gov However, its unique properties also present both challenges and opportunities in drug discovery.

Challenges:

Metabolic Stability: The amide bond can be susceptible to enzymatic cleavage by proteases, which can limit the oral bioavailability and in vivo half-life of a drug.

Permeability: The hydrogen bonding capacity of the amide group can sometimes hinder passive diffusion across biological membranes.

Synthesis: While many methods for amide bond formation exist, the development of more efficient and environmentally friendly catalytic processes remains an ongoing challenge. semanticscholar.orgresearchgate.net The selective activation of traditionally unreactive amides is also a key area of research. nih.govresearchgate.net

Opportunities:

Structural Versatility: The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor provide a rigid scaffold that can be precisely oriented to interact with biological targets.

Bioisosteric Replacement: The amide group can be replaced with various bioisosteres to modulate a compound's physicochemical and pharmacological properties. nih.gov This strategy can be used to overcome issues with metabolic stability or to explore new chemical space.

Peptidomimetics: Amide-based compounds can mimic the structure of peptides, allowing them to interact with targets that are often considered "undruggable" with traditional small molecules.

For this compound, future research will need to address the potential metabolic liabilities of the amide bond while leveraging its structural features to design potent and selective therapeutic agents. The development of innovative synthetic methods and the application of modern drug discovery platforms will be crucial for realizing the full therapeutic potential of this and other amide-containing compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Hydroxy-N-(2-phenylethyl)propanamide to achieve high purity and yield?

- Methodological Answer :

- Step 1 : Use a nucleophilic acyl substitution reaction, starting with a hydroxypropanamide precursor and 2-phenylethylamine. Optimize solvent choice (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance reactivity .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Critical Note : Avoid prolonged exposure to moisture during synthesis, as the hydroxy group may undergo undesired hydrolysis .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the hydroxy group (δ ~5.5 ppm, broad) and phenylethyl moiety (aromatic protons at δ ~7.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~222.2 for C)H)NO) .

- HPLC : Employ reverse-phase chromatography with a mobile phase of acetonitrile/water (60:40) to assess purity (>98%) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated degradation studies at 40°C/75% RH (ICH guidelines) for 1–3 months. Monitor changes via HPLC and FT-IR to detect hydrolysis or oxidation .

- Key Parameters :

| Condition | Temperature | Humidity | Duration | Analysis Method |

|---|---|---|---|---|

| Long-term | 25°C | 60% RH | 12 months | HPLC, NMR |

| Stress | 60°C | Dry | 2 weeks | FT-IR, TGA |

- Recommendation : Store in amber glass vials under inert gas (N) at –20°C to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinases). Parameterize the hydroxy and amide groups for hydrogen-bond interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify sample preparation (e.g., deuteration efficiency in NMR solvents like DMSO-d).

- Step 2 : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, coupling between the hydroxy proton and adjacent CH groups may cause splitting .

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation, if crystals are obtainable) .

Q. What experimental designs are optimal for studying reaction mechanisms (e.g., oxidation pathways)?

- Methodological Answer :

- Factorial Design : Employ a 2 factorial approach to test variables like oxidant concentration (e.g., KMnO), pH, and temperature. Use ANOVA to identify significant factors .

- Isotopic Labeling : Introduce )O in the hydroxy group to trace oxidation products via MS. Monitor intermediates using in-situ IR spectroscopy .

- Kinetic Studies : Perform pseudo-first-order experiments under controlled conditions to derive rate constants and propose a mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Hypothesis Testing : Evaluate if variations stem from assay conditions (e.g., cell line differences, serum concentration). Replicate studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies (minimum n=3) and apply statistical models (e.g., random-effects model) to identify outliers or confounding variables .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids). Dispose of waste via certified chemical disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.